Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an ethyl ester and a hydroxyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of 3-oxo-furo[2,3-c]pyridine-2-carboxylate.
Reduction: Formation of 3-hydroxyfuro[2,3-c]pyridine-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 3-oxo-furo[2,3-c]pyridine-2-carboxylate: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate: Differs in the position of the furan ring fusion, which can influence its chemical behavior and biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHCQIAEQWPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716286 | |
Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-50-4 | |
Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in the synthesis of furo[2,3-c]pyridine?
A1: this compound serves as a crucial intermediate in the synthesis of furo[2,3-c]pyridine. The research paper describes its preparation through the cyclization of ethyl 2-(3-hydroxyisonicotinoyloxy)acetate []. This cyclized product is then subjected to hydrolysis and decarboxylation to yield furo[2,3-c]pyridin-3(2H)-one, which can be further transformed into furo[2,3-c]pyridine through subsequent reactions [].
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